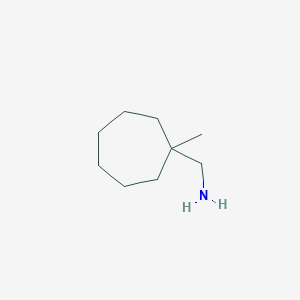

N,N-二烯丙基-2-氨基丙酰胺盐酸盐

描述

科学研究应用

有机催化剂开发N,N-二烯丙基-2-氨基丙酰胺盐酸盐衍生物已在有机催化剂的合成中得到探索。例如,从取代的 2-氨基丙酰胺的酰化衍生而来的 N-(1-氨基甲酰基-1,1-二烷基-甲基)-(S)-脯氨酰胺在醛醇反应中表现出对映选择性催化特性,实现高达 89% 的对映选择性。这展示了该化合物在不对称合成和有机催化中的潜力 (Panov 等,2011)。

化学合成工艺该化合物也在稳健的化学工艺开发中发挥了作用。已经开发出一种生产 N,N-二烯丙基 (1R, 2R)-2-(氨基甲基)-1-(2-噻吩基)环丙烷甲酰胺(米那西泮类似物)的实用公斤级工艺。该工艺有效地克服了传统方法的缺陷,表明该化合物在提高工业合成效率中的作用 (Li 等,2012)。

材料设计和功能化该化合物已被用于新材料的设计中。例如,实现了胺功能化周期性介孔苯基硅的微波辅助 N,N-二烷基化,为开发具有在各个行业中潜在应用的新型功能材料铺平了道路 (Lourenço 等,2017)。

水凝胶技术水凝胶技术也受益于对该化合物的研究。使用 N,N-二烯丙基-2-氨基丙酰胺盐酸盐衍生物的化学交联热可逆水凝胶表现出独特的溶胀特性和机械特性,表明在生物医学和农业中的应用 (Xue 等,2001)。

可生物降解聚合物开发可生物降解聚合物的制造是该化合物显示出潜力的另一个领域。使用 N,N-二烯丙基-2-氨基丙酰胺盐酸盐衍生物合成的含有肽键的新型聚酯酰胺被发现可被酶生物降解,表明它们适用于农业和生物医学应用 (Fan 等,2000)。

作用机制

“N,N-Diallyl-2-aminopropanamide hydrochloride”, also known as DDAVP, is a synthetic analogue of vasopressin. Vasopressin is a hormone that regulates water balance in the body. DDAVP is commonly used to treat a variety of medical conditions, including diabetes insipidus, nocturia, and bedwetting.

安全和危害

“N,N-Diallyl-2-aminopropanamide hydrochloride” is intended for research and development use only, under the supervision of a qualified professional . The Safety Data Sheet (SDS) provides information on its hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling, storage, and exposure controls .

属性

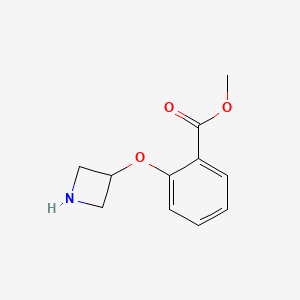

IUPAC Name |

2-amino-N,N-bis(prop-2-enyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c1-4-6-11(7-5-2)9(12)8(3)10;/h4-5,8H,1-2,6-7,10H2,3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJHSCNLOOBULY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CC=C)CC=C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B1442002.png)

![N-[3-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1442007.png)

![7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1442015.png)